![molecular formula C19H18N2O4 B289843 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone, also known as TMQ, is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research. TMQ is a synthetic compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone involves its ability to activate the Nrf2/ARE signaling pathway. This pathway is responsible for regulating the expression of antioxidant and anti-inflammatory genes. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone activates this pathway, leading to an increase in the expression of these genes and a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have several biochemical and physiological effects. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can reduce oxidative stress and inflammation in the brain, leading to neuroprotection. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can also reduce the symptoms of schizophrenia, suggesting that it may have antipsychotic effects. Additionally, 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have anti-cancer effects and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone in lab experiments is its ability to activate the Nrf2/ARE signaling pathway, which can lead to an increase in the expression of antioxidant and anti-inflammatory genes. This can be useful in studying the effects of oxidative stress and inflammation on various diseases. However, one limitation of using 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone in scientific research. One direction is the study of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient synthesis methods for 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone. Additionally, the use of 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Conclusion:
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone is a promising compound that could have significant implications for the treatment of various diseases.
Métodos De Síntesis
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone can be synthesized using various methods, but the most common method involves the reaction between 3,4,5-trimethoxybenzaldehyde and 2-nitrobenzyl cyanide in the presence of a base catalyst. The resulting intermediate is then reduced using a reducing agent such as iron powder to obtain 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone. Other methods of synthesis include the reaction of 3,4,5-trimethoxyphenylacetonitrile with 2-nitrobenzyl bromide in the presence of a base catalyst, or the reaction of 3,4,5-trimethoxyphenylacetonitrile with 2-nitrobenzaldehyde in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has potential applications in scientific research, particularly in the field of neuroscience. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has also been shown to have anti-inflammatory effects and can reduce inflammation in the brain. Additionally, 3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone has been shown to have antipsychotic effects and can reduce the symptoms of schizophrenia.
Propiedades
Fórmula molecular |
C19H18N2O4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-10-12(11-17(24-2)18(16)25-3)8-9-15-19(22)21-14-7-5-4-6-13(14)20-15/h4-11H,1-3H3,(H,21,22)/b9-8+ |
Clave InChI |
IYFOEFIIERNTJZ-CMDGGOBGSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=CC=CC=C3NC2=O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3NC2=O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



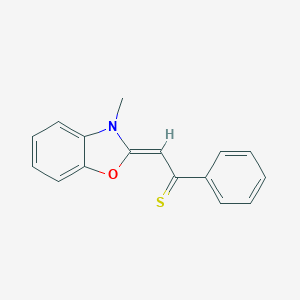
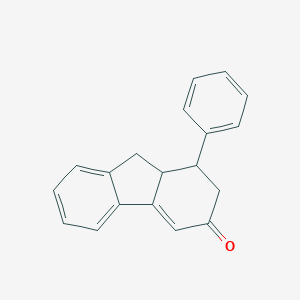

![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)
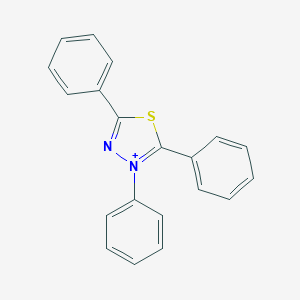
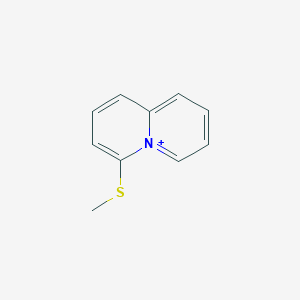
![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
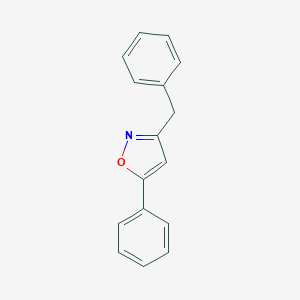

![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)